5-Bromo-2-phenylbenzimidazole
Overview
Description
5-Bromo-2-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole core with a bromine atom at the 5-position and a phenyl group at the 2-position. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.
Mode of Action
For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.
Result of Action
Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Molecular Mechanism
Benzimidazole compounds have been found to exhibit their bioactivities through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on a similar compound, 2-(2’-Hydroxy-5’-Bromo)Phenylbenzimidazole, showed multi-color fluorescence emission at different wavelengths in methanol .
Dosage Effects in Animal Models
Benzimidazole compounds have been found to exhibit various effects at different dosages .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole compounds are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. One common method is to react ortho-phenylenediamine with 5-bromo-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time. Additionally, the use of microwave irradiation has been explored to further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like sodium dithionite or iron powder.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.
Reduction: Sodium dithionite, iron powder, solvents like ethanol or methanol.
Major Products
Substitution: 5-Amino-2-phenylbenzimidazole, 5-Thio-2-phenylbenzimidazole.
Oxidation: this compound N-oxide.
Reduction: 5-Bromo-2-amino-phenylbenzimidazole.
Scientific Research Applications
5-Bromo-2-phenylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.
5-Chloro-2-phenylbenzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
5-Methyl-2-phenylbenzimidazole: Contains a methyl group at the 5-position, affecting its steric and electronic properties.
Uniqueness
5-Bromo-2-phenylbenzimidazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also influences the compound’s biological activity, potentially enhancing its antimicrobial and anticancer properties compared to its analogs .
Properties
IUPAC Name |
6-bromo-2-phenyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCYTFUNNARML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513681 | |
Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-50-0 | |
Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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